molecular formula C23H30ClN3O3S2 B2528846 4-(BENZENESULFONYL)-N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE CAS No. 1215364-80-9

4-(BENZENESULFONYL)-N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE

Cat. No.: B2528846
CAS No.: 1215364-80-9
M. Wt: 496.08
InChI Key: HRNKRSLAXZJBOX-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE is a useful research compound. Its molecular formula is C23H30ClN3O3S2 and its molecular weight is 496.08. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Diastereoselective Synthesis : A study by Spitz et al. (2014) presents a mild, metal-free diastereoselective synthesis method using tetrakis(dimethylamino)ethylene, achieving good yields and diastereoselectivities. This methodology could be relevant for the synthesis of structurally complex compounds, including those with the dimethylamino group (Spitz, Lin, Terme, & Vanelle, 2014).

Heterocyclic Compound Synthesis : Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in various alkylation and ring closure reactions to generate a diverse library of compounds. This approach could be adapted for the synthesis of compounds with the queried chemical structure, highlighting the versatility of dimethylamino-containing precursors in synthesizing novel heterocycles (Roman, 2013).

Biological Activity and Potential Uses

Antibacterial Agents : Azab, Youssef, and El-Bordany (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming to develop antibacterial agents. The precursor used in their study shares functional groups with the queried compound, suggesting potential for antibacterial activity research (Azab, Youssef, & El-Bordany, 2013).

Neurokinin-1 Receptor Antagonism : Harrison et al. (2001) described an orally active, water-soluble neurokinin-1 receptor antagonist with potential applications in treating emesis and depression. The solubility and receptor-targeting approach could be relevant for compounds with similar chemical features, underscoring the importance of structural design in developing effective therapeutics (Harrison et al., 2001).

Properties

IUPAC Name

4-(benzenesulfonyl)-N-[2-(dimethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)butanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S2.ClH/c1-17-15-20-21(16-18(17)2)30-23(24-20)26(13-12-25(3)4)22(27)11-8-14-31(28,29)19-9-6-5-7-10-19;/h5-7,9-10,15-16H,8,11-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNKRSLAXZJBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CCN(C)C)C(=O)CCCS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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